4-bromo-5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole
Description
4-bromo-5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a bromine atom at the 4-position, an isobutoxymethyl group at the 5-position, and an isobutyl group at the 1-position of the pyrazole ring.
Properties
IUPAC Name |
4-bromo-5-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O/c1-9(2)6-15-12(11(13)5-14-15)8-16-7-10(3)4/h5,9-10H,6-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVUWWXWTBFJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)Br)COCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the bromination of a suitable pyrazole precursor. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position .
Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes organoboron reagents and palladium catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions or coupling reactions using advanced catalytic systems. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or its substituents.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-bromo-5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-bromo-5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and other substituents on the pyrazole ring can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole
- 4-bromo-5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 4-bromo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Uniqueness
4-bromo-5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group at the 1-position and the isobutoxymethyl group at the 5-position differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
